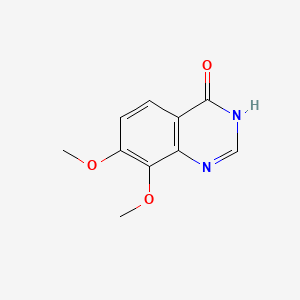

7,8-Dimethoxyquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGGZHOUUBJDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677504 | |

| Record name | 7,8-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19178-11-1 | |

| Record name | 7,8-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7,8 Dimethoxyquinazolin 4 3h One and Its Derivatives

Established Synthetic Routes for the 7,8-Dimethoxyquinazolin-4(3H)-one Core Structure

The construction of the fundamental this compound framework can be achieved through several reliable synthetic approaches. These methods primarily involve the cyclization of appropriately substituted precursors and oxidation reactions.

Cyclization Reactions of Substituted Anthranilic Acids

A cornerstone in the synthesis of quinazolinones is the cyclization of anthranilic acid derivatives. google.comresearchgate.netresearchgate.netnih.govijddr.in In the context of this compound, the process typically commences with a substituted 2-aminobenzoic acid, specifically 2-amino-3,4-dimethoxybenzoic acid or its corresponding ester, methyl 4,5-dimethoxyanthranilate. google.com

One common method involves the reaction of methyl 4,5-dimethoxyanthranilate with a formylating agent. For instance, treatment with phosphorus oxychloride in dimethylformamide (DMF) leads to the formation of a formamidinium salt intermediate. Subsequent warming and hydrolysis yield this compound. google.com An alternative approach utilizes formamidine (B1211174) acetate (B1210297) in a suitable solvent like 2-methoxyethanol, which upon heating, directly affords the desired quinazolinone core. nih.gov

The following table summarizes a representative cyclization reaction:

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| Methyl 4,5-dimethoxyanthranilate | Phosphorus oxychloride, DMF | Dimethylformamide | 0°C to room temperature, then hydrolysis | This compound | 97% google.com |

| 2-Amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate | Formamidine acetate | 2-Methoxyethanol | Reflux | 6-Methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4(3H)-one | 85% nih.gov |

Oxidation Approaches for Quinazoline (B50416) Derivatives

Oxidation reactions provide another avenue to synthesize quinazolin-4(3H)-ones from more reduced quinazoline precursors. nih.gov While not the most direct route to this compound itself, the oxidation of a suitable 3,4-dihydroquinazoline derivative can be a viable strategy. For example, oxidation of a 2-substituted-7,8-dimethoxy-3,4-dihydroquinazoline could theoretically yield the corresponding quinazolinone. Common oxidizing agents used for such transformations include potassium permanganate (B83412) or hydrogen peroxide. nih.gov

A plausible, though less common, synthetic strategy could involve the oxidation of a pre-formed 7,8-dimethoxyquinazoline. The oxidation of quinazoline itself with hydrogen peroxide in an acidic medium is known to produce quinazolin-4(3H)-one. nih.gov This principle could be extended to appropriately substituted quinazolines.

Microwave-Assisted Synthesis Techniques

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of quinazolinones. rsc.orgnih.govbeilstein-journals.orgrsc.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The cyclocondensation of anthranilic acids or their amides with various one-carbon sources, such as formic acid, orthoesters, or formamide, can be effectively accelerated under microwave irradiation. rsc.orgnih.gov For the synthesis of this compound, a mixture of 2-amino-3,4-dimethoxybenzamide (B13656147) and formic acid could be subjected to microwave heating to facilitate a rapid cyclization. The use of solid catalysts like montmorillonite (B579905) K-10 or HY-zeolite under solvent-free microwave conditions has also been reported for the synthesis of quinazolinone derivatives. nih.gov

Derivatization Strategies for Novel this compound Analogs

Once the this compound core is synthesized, it can be further modified at various positions to generate a library of novel analogs with potentially diverse biological activities. google.comnih.govnih.govnih.gov The most common sites for derivatization are the N-3 and C-2 positions.

Functionalization at the N-3 Position

The nitrogen atom at the 3-position of the quinazolinone ring is a frequent target for derivatization due to the presence of a reactive hydrogen atom. nih.govrsc.org Alkylation, acylation, and other substitution reactions can be readily performed at this site.

Alkylation at the N-3 position can be achieved by reacting this compound with various alkyl halides in the presence of a base. For example, treatment with methyl iodide in a suitable solvent would yield 3-methyl-7,8-dimethoxyquinazolin-4(3H)-one. Similarly, reaction with other electrophiles like substituted benzyl (B1604629) halides or chloroacetyl chloride can introduce diverse functionalities. google.com

The following table illustrates N-3 functionalization reactions:

| Starting Material | Reagent | Solvent | Product |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Gaseous methylamine | Ethanol | 3-Methyl-6,7-dimethoxyquinazolin-4-one google.com |

| 6,7-Dimethoxyquinazolin-4(3H)-one | N,N-dimethylhydrazine | Ethanol | 3-Dimethylamino-6,7-dimethoxyquinazolin-4-one google.com |

| 6,7-Dimethoxyquinazolin-4(3H)-one | N-phenylethylenediamine | Water | 3-(2-Anilinoethyl)-6,7-dimethoxyquinazolin-4-one google.com |

Modifications at the C-2 Position and Side Chain Elongation

The C-2 position offers another key handle for structural diversification. google.comnih.govrsc.org Introduction of various substituents at this position can be accomplished through several synthetic strategies.

One approach involves starting with a 2-amino-3,4-dimethoxybenzoic acid derivative and using a different cyclizing agent other than a formyl equivalent. For example, reacting methyl 4,5-dimethoxyanthranilate with N,N-dimethylacetamide and phosphorus oxychloride, followed by treatment with ammonium (B1175870) hydroxide (B78521), leads to the formation of 2-methyl-7,8-dimethoxyquinazolin-4(3H)-one. google.com

Furthermore, radical cyclization reactions have been employed to introduce substituents at the C-2 position of the quinazolinone ring system. rsc.org Side chains containing radical precursors attached to the N-3 position can cyclize onto the C-2 position. rsc.org

Another strategy for modifying the C-2 position involves the use of a pre-functionalized building block. For instance, condensation of 2-amino-3,4-dimethoxybenzamide with a suitable aldehyde or ketone can lead to the formation of a 2-substituted quinazolinone.

Incorporation of Biologically Relevant Moieties (e.g., Amino Acid and Dipeptide Residues)

The conjugation of amino acids and peptides to heterocyclic scaffolds is a well-established strategy to enhance biological activity and modulate physicochemical properties. While direct examples of conjugating amino acids to this compound are not prominently featured in the reviewed literature, methodologies applied to closely related quinazolinone isomers demonstrate the viability of this approach.

Research has shown the successful coupling of various amino acid esters, as well as dipeptide and tripeptide methyl esters, to a 6-iodo-2-methylquinazolin-4(3H)-one core. researchgate.netnih.gov The general synthetic route involves first preparing a substituted quinazolinyl-salicylic acid intermediate. This intermediate is then coupled with different amino acid ester hydrochlorides or peptide methyl esters to yield the final peptide derivatives. researchgate.netnih.gov These peptide esters can be subsequently hydrolyzed, for instance with lithium hydroxide (LiOH), to produce the corresponding carboxylic acid derivatives. researchgate.netnih.gov

A more direct derivatization has been demonstrated on the 6,7-dimethoxyquinazolin-4(3H)-one isomer. In one study, this compound was reacted with the amino acid L-methionine in methanesulfonic acid at reflux for 12 hours to achieve regioselective demethylation, a transformation that nonetheless involves the direct use of an amino acid with the quinazolinone core. nih.gov

These examples establish a clear precedent for the synthesis of amino acid and peptide conjugates of the quinazolinone scaffold, as detailed in the table below.

Table 1: Examples of Amino Acid and Peptide Conjugation with Quinazolinone Scaffolds

| Quinazolinone Core | Coupled Moiety | Synthetic Approach | Reference |

| 6-Iodo-2-methylquinazolin-4(3H)-one | Amino Acid Ester Hydrochlorides | Formation of a quinazolinyl-salicylic acid intermediate followed by coupling. | researchgate.net, nih.gov |

| 6-Iodo-2-methylquinazolin-4(3H)-one | Dipeptide & Tripeptide Methyl Esters | Formation of a quinazolinyl-salicylic acid intermediate followed by coupling. | researchgate.net, nih.gov |

| 6,7-Dimethoxyquinazolin-4(3H)-one | L-Methionine | Direct reaction in methanesulfonic acid for demethylation. | nih.gov |

Conjugation with Nanoparticles (e.g., Silver Nanoparticles)

The conjugation of heterocyclic compounds to nanoparticles is an emerging area aimed at developing novel therapeutic and diagnostic agents. However, based on the available scientific literature, there are no specific reports on the direct conjugation of this compound with nanoparticles.

Instead, research in this area has focused on the application of silver nanoparticles (AgNPs) as a catalyst for the synthesis of the quinazolinone ring system itself. In these studies, AgNPs, often prepared via green synthesis methods using plant extracts, have been employed to catalyze the multicomponent reaction that forms quinazolinone derivatives. mdpi.com This catalytic approach is noted for its environmental friendliness, short reaction times, and high yields (80–97%). mdpi.com It is important to distinguish this from conjugation; in this context, the nanoparticles facilitate the creation of the quinazolinone molecule rather than being attached to a pre-existing one.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound and its derivatives is critical for enabling further research and development. Optimizing reaction conditions to maximize yield and purity is a key focus of synthetic organic chemistry.

A specific synthesis for a derivative, 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one, has been detailed, providing insight into effective reaction conditions. The crucial cyclization step to form the quinazolinone ring is achieved by reacting the precursor, 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide, with formic acid. nih.govsemanticscholar.org This reaction, when stirred at 100°C for 8 hours, results in a high yield of 87.4%. nih.govsemanticscholar.org

Broader studies on quinazolinone synthesis highlight key areas for optimization. For the related 6,7-dimethoxy isomer, the choice of reagents for the cyclization step was found to be critical. Using formamidine acetate in 2-methoxy-ethanol as a solvent gave an 85% yield, a significant improvement over the 10-20% yields obtained with formamide. nih.gov

Further optimization can be seen in subsequent reaction steps. For instance, the chlorination of the quinazolinone at the 4-position, a common step for further derivatization, was found to be more reliable and higher yielding (70-86%) when using phosphoryl chloride with N,N-diethylaniline compared to thionyl chloride and DMF. nih.gov

Systematic optimization often involves evaluating the impact of catalysts, reagent ratios, temperature, and reaction time. In the synthesis of 4-methylquinazoline, a study found that using BF3-Et2O as a catalyst at 150°C for 6 hours provided the optimal yield of 86%. journalirjpac.com A patent for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one derivatives also highlights the importance of reagent equivalents, noting that at least one equivalent of a chlorinating agent (like POCl3) and between 1 to 5 equivalents of an N,N-disubstituted amide are preferable for good yields. google.com

The following table summarizes various optimized reaction conditions for the synthesis of dimethoxy-substituted quinazolinones and related structures.

Table 2: Optimized Reaction Conditions for Quinazolinone Synthesis

| Target Compound/Intermediate | Precursor | Reagents & Conditions | Yield | Reference |

| 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one | 4-(3-Chloropropoxy)-2-amino-3-methoxybenzamide | Formic acid, 100°C, 8 hours | 87.4% | nih.gov, semanticscholar.org |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Methyl 2-amino-4,5-dimethoxybenzoate | Formamidine acetate, 2-methoxyethanol, reflux | 85% | nih.gov |

| 4-Chloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxyquinazolin-4(3H)-one | POCl3, N,N-diethylaniline | 70-86% | nih.gov |

| 3-(2-Anilinoethyl)-6,7-dimethoxyquinazolin-4-one | Formamidinium salt of methyl 4,5-dimethoxyanthranilate | N-phenylethylenediamine, water, 20 min | 93% | google.com |

| 4-Methylquinazoline | 2-Aminoacetophenone | Formamide, BF3-Et2O, 150°C, 6 hours | 86% | journalirjpac.com |

Structure Activity Relationship Sar Studies of 7,8 Dimethoxyquinazolin 4 3h One Derivatives

Impact of Substituent Electronic and Steric Properties on the Biological Activity of 7,8-Dimethoxyquinazolin-4(3H)-one Analogs

The biological activity of quinazolinone derivatives is highly sensitive to the electronic and steric nature of their substituents. Studies on various quinazolinone-based compounds have demonstrated that even minor alterations can lead to significant changes in potency and selectivity.

Furthermore, research on quinazoline-based inhibitors of tyrosine kinases has shown that the volume and electronic nature of substituents are crucial for binding to the target enzyme's active site. For example, in the development of microtubule targeting agents, compounds with 2-CH₃ and 2-Cl substituents were found to be significantly more potent than those with a simple 2-H substituent, highlighting the importance of substituent volume for effective binding. nih.gov

The electronic properties of substituents also play a pivotal role. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the quinazoline (B50416) ring system, thereby influencing its interaction with receptor sites.

Influence of the Dimethoxy Substituents at the 7,8-Positions on Compound Efficacy

The 7,8-dimethoxy substitution pattern on the quinazolin-4(3H)-one scaffold is a key determinant of biological activity, particularly in the context of kinase inhibition. These electron-donating methoxy (B1213986) groups can significantly enhance the binding affinity of the molecule to its target.

In studies of epidermal growth factor receptor (EGFR) kinase inhibitors, the presence of dimethoxy groups at the 6 and 7 positions of the quinazoline ring (analogous to the 7,8-positions in other numbering schemes) has been shown to be highly favorable for activity. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline was identified as a potent inhibitor of EGFR tyrosine kinase activity. nih.gov Research on 6,7-dimethoxy-4-amino-quinazoline derivatives further supports this, indicating that electron-donating groups at these positions increase antiproliferative activity.

The methoxy groups are thought to contribute to the binding of the inhibitor to the ATP-binding pocket of the kinase. Their ability to participate in hydrogen bonding and their electronic influence on the quinazoline ring system can lead to a more stable and effective interaction with the enzyme. The diethoxy derivatives at these positions have been shown to be even more potent, suggesting that there is some tolerance for larger alkyl groups, which may offer additional beneficial interactions within the binding site. nih.gov

Analysis of Pharmacophoric Features Essential for Receptor Binding and Biological Response

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features have been identified that are crucial for their biological response.

A critical feature for many quinazoline-based kinase inhibitors is the presence of a specific substitution pattern that allows for key hydrogen bond interactions within the ATP binding site of the kinase. For example, in EGFR inhibitors, the quinazoline nitrogen at position 1 (N1) often acts as a hydrogen bond acceptor, interacting with a key methionine residue in the hinge region of the kinase domain.

Comparative SAR Analysis Across Different Biological Targets

Derivatives of the 7,8-dimethoxyquinazoline scaffold have been investigated for their activity against a variety of biological targets, revealing interesting comparative structure-activity relationships. The specific structural modifications required for optimal activity can vary significantly from one target to another.

For instance, while the 6,7-dimethoxy substitution is beneficial for inhibiting tyrosine kinases like EGFR and HER2, the requirements for other targets can be different. nih.gov A study on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives as α1-adrenoceptor antagonists demonstrated that this scaffold can be adapted to target G-protein coupled receptors. In this context, the nature of the substituents at the 2 and 4 positions was crucial for determining the affinity and selectivity for different α1-adrenoceptor subtypes.

This highlights the versatility of the this compound core. By systematically modifying the substituents at various positions, it is possible to develop compounds with high potency and selectivity for a diverse range of biological targets, from enzymes like kinases to cell surface receptors. The subtle interplay between the electronic and steric properties of these substituents and the specific topology of the target's binding site ultimately dictates the compound's biological profile.

Biological Activities and Mechanistic Investigations of 7,8 Dimethoxyquinazolin 4 3h One Derivatives

Anticancer and Antitumor Activities of 7,8-Dimethoxyquinazolin-4(3H)-one Derivatives.nih.govresearchgate.net

The quinazoline (B50416) core is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives of this compound, in particular, have shown promising results in inhibiting the growth of various cancer cells. nih.gov Their mechanism of action often involves the targeting of key enzymes and proteins that are crucial for cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER2, VEGFR2).nih.govnih.govnih.gov

Several derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are key regulators of cellular processes like growth, differentiation, and angiogenesis. nih.gov Dysregulation of RTK signaling is a common feature in many cancers.

Epidermal Growth Factor Receptor (EGFR): Quinazolin-4(3H)-one derivatives have been shown to act as ATP-competitive type-I inhibitors of EGFR kinase. nih.gov This means they compete with adenosine (B11128) 5'-triphosphate (ATP), the cell's primary energy molecule, for binding to the active site of the EGFR enzyme, thereby blocking its activity. nih.govnih.govwikipedia.org The inhibition of EGFR signaling can halt the proliferation of cancer cells that are dependent on this pathway. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): Some quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against HER2. nih.gov The mechanism of inhibition can be either ATP-competitive (type-I) or non-competitive (type-II), where the inhibitor binds to a site other than the ATP-binding pocket, causing a conformational change that inactivates the enzyme. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Certain quinazoline-based compounds have been developed as VEGFR-2 inhibitors, showing potential as anti-angiogenic agents. nih.gov

| Derivative/Compound | Target Kinase | Inhibition Type | Reference |

| Quinazolin-4(3H)-one 2i & 3i | EGFR | ATP-competitive type-I | nih.gov |

| Quinazolin-4(3H)-one 2i | HER2 | ATP non-competitive type-II | nih.gov |

| Quinazolin-4(3H)-one 3i | HER2 | ATP-competitive type-I | nih.gov |

| Quinazolin-4(3H)-ones 2f-j & 3f-j | VEGFR2 | Not Specified | nih.gov |

Cyclin-Dependent Kinase (CDK2) Inhibition.nih.govnih.gov

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their over-activation is a hallmark of many cancers. nih.gov CDK2, in particular, plays a key role in the G1/S phase transition. nih.gov

Derivatives of 2,3-disubstituted quinazolin-4(3H)-one have been explored as CDK2 inhibitors. nih.gov Some of these compounds have exhibited potent inhibitory activity against CDK2, with some showing IC50 values comparable to known CDK inhibitors like Roscovitine. nih.gov Molecular docking studies have revealed that these derivatives can act as ATP non-competitive type-II inhibitors of CDK2. nih.gov This inhibition leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

| Compound | Target | IC50 (µM) | Reference |

| Ortho-chloro-benzylideneamino derivative 6b | CDK2 | 0.67 | nih.gov |

| Roscovitine (Reference) | CDK2 | 0.64 | nih.gov |

| Quinazolin-4(3H)-one 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Quinazolin-4(3H)-one 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (Reference) | CDK2 | 0.131 ± 0.015 | nih.gov |

Cytotoxicity in Various Cancer Cell Lines (e.g., MCF7, A2780).researchgate.netnih.govrsc.org

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. These studies have demonstrated significant cytotoxic effects, highlighting the broad-spectrum antitumor activity of this class of compounds. researchgate.netrsc.org

MCF-7 (Human Breast Adenocarcinoma): Several synthesized quinazolin-4(3H)-one derivatives have shown potent cytotoxicity against the MCF-7 cell line, with some compounds being significantly more active than the standard drug lapatinib (B449). nih.govresearchgate.net

A2780 (Human Ovarian Carcinoma): Similarly, these derivatives have exhibited strong cytotoxic effects against the A2780 ovarian cancer cell line, again surpassing the activity of lapatinib in many cases. nih.gov

The cytotoxic activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. researchgate.net

| Compound | Cell Line | IC50 | Reference |

| Quinazolin-4(3H)-one 2j | MCF-7 | 3.79 ± 0.96 µM | nih.gov |

| Quinazolin-4(3H)-one 3j | MCF-7 | 0.20 ± 0.02 µM | nih.gov |

| Lapatinib (Control) | MCF-7 | 5.9 ± 0.74 µM | nih.gov |

| Quinazolin-4(3H)-one 3a | A2780 | 3.00 ± 1.20 µM | nih.gov |

| Quinazolin-4(3H)-one 3g | A2780 | 0.14 ± 0.03 µM | nih.gov |

| Lapatinib (Control) | A2780 | 12.11 ± 1.03 µM | nih.gov |

Molecular Mechanisms Underlying Antitumor Effects (e.g., ATP-competitive/non-competitive inhibition).nih.govwikipedia.org

The antitumor effects of this compound derivatives are rooted in their ability to interfere with specific molecular pathways essential for cancer cell survival and proliferation. A key mechanism is the inhibition of protein kinases through either ATP-competitive or non-competitive binding. nih.govwikipedia.org

ATP-Competitive Inhibition: In this mode, the inhibitor molecule structurally mimics ATP and binds to the ATP-binding pocket of the kinase, directly blocking the binding of the natural substrate. wikipedia.org This prevents the phosphorylation of downstream target proteins, thereby halting the signaling cascade. nih.gov

ATP-Non-Competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the kinase, which is a location distinct from the ATP-binding pocket. nih.gov This binding induces a conformational change in the enzyme, altering the shape of the active site and rendering it inactive, even in the presence of ATP. nih.gov

Molecular docking studies have been instrumental in elucidating these binding modes, providing insights into the specific interactions between the quinazoline derivatives and their target kinases. nih.gov This understanding is crucial for the rational design of more potent and selective anticancer agents.

Neuroprotective and Neurological Activities of this compound Derivatives.researchgate.netnih.govnih.gov

Beyond their anticancer properties, derivatives of this compound have also shown promise in the context of neurological disorders. researchgate.netnih.gov Research has focused on their potential to protect neurons from damage and to modulate the activity of key enzymes in the nervous system. nih.govnih.gov

Acetylcholinesterase Inhibitory Activity.nih.govbohrium.combmpcjournal.runih.gov

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease. nih.gov

New derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have been synthesized and evaluated for their ability to inhibit AChE. bohrium.combmpcjournal.ru Studies have shown that some of these derivatives can inhibit AChE activity in vitro, with IC50 values comparable to the reference drug donepezil. bohrium.combmpcjournal.ru Specifically, derivatives containing glycylglycine (B550881) and glycylleucine residues have demonstrated significant inhibitory potential, suggesting they could be promising candidates for the development of drugs for Alzheimer's disease. bohrium.combmpcjournal.ru The mechanism of inhibition by some related compounds has been characterized as a mixed type, affecting both the free enzyme and the enzyme-substrate complex. nih.gov

| Derivative | Target | IC50 (mg/ml) | Reference |

| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Acetylcholinesterase | 1.8±0.36 to 4.2±0.96 | bohrium.combmpcjournal.ru |

| Donepezil (referent) | Acetylcholinesterase | 2.4±0.06 | bohrium.combmpcjournal.ru |

Inhibition of Beta-Amyloid Aggregation

The aggregation of beta-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. While direct studies on this compound derivatives are not extensively documented in the available literature, research on related compounds offers insights into potential mechanisms. For instance, catechol-based compounds have been identified as potent inhibitors of Aβ aggregation. nih.gov These molecules can undergo oxidation to form reactive quinones, which may then interact with the Aβ peptide, preventing its assembly into neurotoxic oligomers and fibrils. nih.gov This pro-electrophilic character is considered a key prerequisite for their anti-aggregating activity. nih.gov Specifically, ortho- and para-dihydroxy-derivatives have demonstrated strong inhibitory effects on Aβ fibrillization, a process that can be monitored through techniques like mass spectrometry. nih.gov Further research is warranted to determine if the 7,8-dimethoxy substitution on the quinazolinone core can confer similar anti-amyloidogenic properties.

Cerebroprotective Effects in Experimental Models of Cerebral Ischemia

The neuroprotective potential of quinazolinone derivatives has been investigated in the context of cerebral ischemia, a condition characterized by insufficient blood flow to the brain. While direct evidence for this compound derivatives is limited, studies on other quinazoline-based compounds have shown promise. For instance, certain quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have demonstrated the ability to ameliorate brain damage and improve behavioral outcomes in experimental stroke models. nih.gov These compounds exert their neuroprotective effects through potent anti-inflammatory actions in primary neural cell cultures. nih.gov The integrity of the blood-brain barrier (BBB) is crucial during ischemic events, and some neuroprotective agents work by mitigating its breakdown. nih.gov Ischemic preconditioning, a strategy to induce the brain's own protective mechanisms, has been shown to involve multiple pathways, including the activation of hypoxia-inducible factor-1α (HIF-1α) signaling, reduction of reactive oxygen species (ROS), and modulation of inflammation and apoptosis. nih.gov Dihydropyridine derivatives, for example, have been shown to protect against ischemic brain injury by potentially blocking L-type Ca2+ channels and inhibiting calmodulin-dependent pathways. mdpi.com Future studies are needed to explore whether this compound derivatives can elicit similar cerebroprotective effects in models of cerebral ischemia.

Anticonvulsant Properties in Seizure Models

Derivatives of quinazolin-4(3H)-one have been a subject of interest in the search for novel anticonvulsant agents. researchgate.net Various synthesized compounds from this class have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.com The structure-activity relationship (SAR) studies of quinazolinones have indicated that substitutions at positions 2, 3, 6, and 8 of the ring system are crucial for their pharmacological activity. researchgate.net For example, the introduction of a halide at position 3 has been associated with notable activity against MES-induced seizures. researchgate.net

Some quinazolinone derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor. nih.gov This mechanism is supported by in vivo antagonism assays with flumazenil, a known benzodiazepine (B76468) antagonist. nih.gov The anticonvulsant activity of these compounds is often compared to standard drugs like diazepam and phenytoin. researchgate.netnih.gov Notably, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown protection against PTZ-induced seizures, with some compounds providing 100% protection at tested doses. nih.gov The presence of electron-donating groups, such as a methoxy (B1213986) (OCH3) group, has been observed to be beneficial for the anticonvulsant efficacy of some derivatives. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Substitution Pattern | Seizure Model | Activity Noted | Reference |

|---|---|---|---|---|

| Fluorinated Quinazolinones | Halide at position 3 | MES | Significant activity | researchgate.net |

| 3-Amino 2-phenyl quinazolinones | Various | MES | Noteworthy activity | nih.gov |

| 3-Substituted-2-(substituted-phenoxymethyl) quinazolinones | Various | Not specified | Moderate to significant activity | researchgate.net |

| S-benzyl substituted quinazolinones | Electron-withdrawing (Cl) or electron-donating (OCH3) groups | scPTZ | 100% protection for some derivatives | mdpi.com |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Various | PTZ | Up to 100% protection | nih.gov |

Antimicrobial Activities of this compound Derivatives

The quinazolinone scaffold has been extensively explored for its antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Quinazolin-4(3H)-one derivatives have emerged as a promising class of antibacterial agents. nih.gov Structure-activity relationship studies have been crucial in optimizing their antibacterial potency. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, novel 4(3H)-quinazolinone derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). The antibacterial action of some biomolecules is observed to be more rapid against Gram-negative bacteria compared to Gram-positive bacteria.

Table 2: Antibacterial Profile of Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 4(3H)-Quinazolinone core | Staphylococcus aureus | Discovery of a novel antibacterial scaffold through in silico screening. | nih.gov |

| 4(3H)-Quinazolinone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity, low clearance, and oral bioavailability. | nih.gov |

| General Biomolecules | Gram-positive and Gram-negative bacteria | Action can be quicker against Gram-negative bacteria. |

Antiamoebic Activity (e.g., Against Acanthamoeba castellanii)

A significant area of investigation for this compound derivatives has been their activity against the opportunistic pathogen Acanthamoeba castellanii. This free-living amoeba can cause severe infections, including a blinding keratitis and fatal granulomatous amoebic encephalitis. researchgate.net A library of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives was synthesized and evaluated for their antiamoebic properties. researchgate.net The majority of these compounds demonstrated a significant reduction in the viability of A. castellanii trophozoites. researchgate.net Furthermore, these derivatives were effective in inhibiting both the encystation (formation of dormant cysts) and excystation (re-emergence of trophozoites) processes, which are critical for the amoeba's survival and pathogenicity. nih.gov Importantly, these compounds also significantly reduced the amoeba's ability to cause damage to human cells (cytopathogenicity) while exhibiting minimal toxicity to the host cells themselves. researchgate.net

Antifungal Properties Against Plant Pathogens

Quinazolinone derivatives have also been recognized for their potential as antifungal agents, particularly against fungi that are pathogenic to plants. Various synthesized derivatives have been screened for their in vitro antifungal activity against a range of plant fungi, such as Fusarium oxysporum, Valsa mali, and Gibberella zeae. The antifungal efficacy of these compounds is often evaluated by measuring the inhibition of mycelial growth. Structure-activity relationship studies have revealed that specific substitutions on the quinazolinone ring can lead to good antifungal activity. For instance, certain 7- and 5,7-substituted 8-quinolinols, which are structurally related to quinazolinones, have shown notable antifungal properties.

Table 3: Antifungal Activity of Quinazolinone and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Fungi | Activity Noted | Reference |

|---|---|---|---|

| 3-Alkylquinazolin-4-one derivatives | Fusarium oxysporum, Valsa mali, Gibberella zeae | Some compounds displayed good in vitro antifungal activity. | |

| Quinolizidines | Fusarium oxysporum | Inhibition of mycelial growth. | |

| 7- and 5,7-substituted 8-quinolinols | Various mitosporic fungi | Antifungal activity demonstrated. |

Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

The antimicrobial properties of quinazolinone derivatives have been a significant area of scientific investigation, with research pointing towards specific molecular targets within bacterial cells. One of the most prominent proposed mechanisms of action is the inhibition of DNA gyrase, an essential bacterial enzyme that is not present in humans, making it an attractive target for antibiotic development. nih.govtandfonline.commdpi.com

DNA gyrase, a type II topoisomerase, plays a crucial role in bacterial survival by introducing negative supercoils into DNA, a process necessary for DNA replication and repair. mdpi.comyoutube.com The enzyme is composed of two A and two B subunits (A₂B₂). The B subunit (GyrB) possesses an ATPase domain that binds and hydrolyzes ATP, providing the energy required for the DNA supercoiling process. nih.govtandfonline.com Inhibition of this enzymatic activity leads to disruptions in DNA structure and function, ultimately resulting in bacterial cell death. mdpi.com

Several classes of quinazolinone derivatives have been identified as potential inhibitors of DNA gyrase. Studies have shown that compounds incorporating the quinazolin-4(3H)-one scaffold can effectively target the GyrB subunit. For instance, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were discovered to be potent inhibitors of S. aureus GyrB. nih.gov Molecular docking simulations have further elucidated the binding modes of these compounds, suggesting that the 4-oxoquinazolin moiety is relevant for bioactivity. nih.gov

Similarly, novel quinazolinone Schiff base derivatives have been designed and synthesized as potential DNA gyrase inhibitors. nih.gov Molecular docking studies of these compounds against the active site of the DNA gyrase enzyme have indicated that they could be a suitable scaffold for developing new potent antibiotic agents. nih.gov The hybridization of the quinazolin-4(3H)-one nucleus with other pharmacophores, such as hydrazone or pyrazole (B372694) moieties, is a strategy being explored to develop potent antimicrobial agents that target the DNA gyrase enzyme and overcome resistance mechanisms. mdpi.com This targeted approach offers a promising avenue for the development of new antibacterial agents, including those effective against resistant strains like methicillin-resistant S. aureus (MRSA). nih.govtandfonline.com

Other Significant Biological Activities Attributed to Quinazolinone Derivatives (e.g., Antioxidant, Anti-inflammatory)

Beyond their antimicrobial potential, derivatives of the quinazolin-4(3H)-one scaffold exhibit a wide array of other significant biological activities, most notably antioxidant and anti-inflammatory properties. mdpi.com These activities are largely dependent on the nature and position of various substituents on the quinazolinone core.

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives has been demonstrated through various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and CUPRAC (cupric reducing antioxidant capacity). nih.govnih.gov Research indicates that the structural features of the derivatives are critical to their antioxidant potential.

Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | Structure | Assay | Activity (EC₅₀ or TEAC) | Reference |

|---|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | Dihydroxy-substituted quinazolinone | DPPH | EC₅₀: 7.5 μM | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | Dihydroxy-substituted quinazolinone | DPPH | EC₅₀: 7.4 μM | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | Dihydroxy-substituted quinazolinone | DPPH | EC₅₀: 7.2 μM | nih.gov |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | Dihydroxy-substituted quinazolinone | TEACCUPRAC | TEAC: 3.46 | nih.gov |

| Pyrogallol derivatives (5a, 5c, 5d) | Polyphenolic derivatives of quinazolin-4(3H)-one | DPPH | High activity compared to ascorbic acid | nih.gov |

Anti-inflammatory Activity

The quinazolinone scaffold is a key structural component of various compounds with potent anti-inflammatory effects. mdpi.comresearchgate.net The non-steroidal anti-inflammatory drug (NSAID) Proquazone is a notable example of a marketed medication based on this chemical structure. mdpi.com The anti-inflammatory potential of these derivatives is commonly evaluated using the carrageenan-induced rat paw edema model. fabad.org.trnih.govnih.gov

Structure-activity relationship studies have shown that substitutions at positions 2 and 3 of the quinazolinone ring are critical for modulating anti-inflammatory activity. mdpi.comnih.gov For instance, the introduction of different heterocyclic moieties at these positions can significantly enhance the anti-inflammatory potential. nih.gov Research has shown that compounds with specific substitutions, such as a 2-methyl and a 2,4-dinitro substitution on the aromatic ring at position 3, exhibit good anti-inflammatory activity. fabad.org.tr Furthermore, some studies have indicated that thiazolidinone derivatives of quinazolinone show better anti-inflammatory action than the corresponding azetidinone derivatives. nih.gov

Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Series | Key Structural Feature | Activity (% Reduction in Edema Volume) | Reference |

|---|---|---|---|

| QA-2 | 2-methyl substitution on aniline (B41778) ring | 82.75% | fabad.org.tr |

| QA-6 | 2,4-dinitro substitution on aniline ring | 81.03% | fabad.org.tr |

| Compound 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5% | nih.gov |

| Compound 9 | Substituted with 2′-(p-chlorobenzylideneamino)phenyl group at position 3 | 20.4% | nih.gov |

Preclinical Biological Evaluation and Mechanistic Insights of 7,8 Dimethoxyquinazolin 4 3h One Derivatives

In Vitro Efficacy Assessments and Target Validation

The initial stages of drug discovery for 7,8-dimethoxyquinazolin-4(3H)-one derivatives involve comprehensive in vitro testing to determine their biological activity and identify their molecular targets.

Derivatives of dimethoxyquinazolin-4(3H)-one have been evaluated for their inhibitory activity against various enzymes, particularly protein kinases, which are crucial in cancer cell signaling. A series of 6,7-dimethoxyquinazolin-4(3H)-one derivatives demonstrated potent inhibitory activity against several tyrosine kinases, including CDK2, HER2, and EGFR. acs.org

Notably, compounds 2i and 3i from this series were identified as potent inhibitors of these kinases. acs.org Compound 3i showed excellent inhibitory activity against HER2, with an IC₅₀ value nearly identical to the control drug, lapatinib (B449). acs.org Similarly, several derivatives, including 2h , 2i , 3h , and 3i , displayed significant inhibition of EGFR. acs.org

In addition to enzyme-specific inhibition, the cytotoxic potential of these derivatives has been assessed against various human cancer cell lines. Quinazolinone hydrazides, a subset of these derivatives, generally showed high inhibitory activity against the MCF-7 breast cancer cell line. acs.org For instance, most compounds in the hydrazide series (3a-j) exhibited IC₅₀ values in the sub-micromolar range against MCF-7 cells. acs.org The cytotoxic potencies of selected derivatives are detailed in the table below.

Table 1: Inhibitory Activity (IC₅₀) of selected 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives

| Compound | Target Enzyme/Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2i | CDK2 | 0.081 ± 0.011 |

| 3i | CDK2 | 0.076 ± 0.014 |

| 3i | HER2 | 0.079 ± 0.015 |

| Lapatinib (Control) | HER2 | 0.078 ± 0.015 |

| 2i | MCF-7 | 0.49 ± 0.11 |

| 3i | MCF-7 | 0.14 ± 0.09 |

| 2i | A2780 | 0.76 ± 0.90 |

| 3i | A2780 | 0.22 ± 0.11 |

Data sourced from reference acs.org.

Furthermore, a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were evaluated for their cytotoxic effects on cancer cells with constitutively activated β-catenin/TCF4 signaling pathways, such as HCT116 (colon) and HepG2 (liver) cells. frontiersin.org The IC₅₀ values for these derivatives ranged from 5.64 ± 0.68 µM to over 100 µM. frontiersin.org Compound 18B emerged as the most potent in this series. frontiersin.org

Cell-based assays are critical for confirming the biological effects of these compounds in a cellular context. The cytotoxicity of dimethoxyquinazolinone derivatives has been widely evaluated using proliferation assays such as the MTT and sulforhodamine B (SRB) assays.

Studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives demonstrated potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. acs.org The quinazolinone hydrazide derivatives, in particular, showed greater inhibitory activity against MCF-7 cells compared to their ester counterparts. acs.org

For the 8-methoxyquinazoline series, the cytotoxic potential was determined using the SRB assay against HCT116 and HepG2 cancer cells. frontiersin.org The most potent compound, 18B , was selected for further biological evaluation, which included assays to detect apoptosis (using Hoechst 33342 and Annexin V/PI staining) and to assess the inhibition of cell migration through an in vitro wound healing assay. frontiersin.org These studies confirmed that compound 18B induced apoptosis and inhibited the migration of both HCT116 and HepG2 cells. frontiersin.org

Understanding the mechanism of action is crucial for the rational development of drug candidates. For dimethoxyquinazolin-4(3H)-one derivatives, mechanistic studies have revealed their ability to interfere with key cellular signaling pathways.

Kinetic studies showed that the 6,7-dimethoxyquinazolin-4(3H)-one derivatives 2i and 3i function as potent tyrosine kinase inhibitors. acs.org Specifically, they act as ATP non-competitive, type-II inhibitors against CDK2 kinase. acs.org Against EGFR kinase, they behave as ATP competitive, type-I inhibitors. acs.org

In the case of 8-methoxyquinazoline derivatives, the mechanism involves the inhibition of the Wnt/β-catenin signaling pathway. frontiersin.org This pathway's overactivation is a known driver in many cancers. frontiersin.org The derivatives were designed to disrupt the protein-protein interaction between β-catenin and Transcription factor 4 (TCF4), a critical step for activating Wnt target genes. frontiersin.org Mechanistic studies confirmed that compound 18B downregulated the β-catenin/TCF4 signaling pathway, reduced the protein expression of β-catenin and TCF4, and lowered the mRNA levels of downstream targets like c-MYC and Cyclin D1 in HCT116 cells. frontiersin.org

In Vivo Efficacy Assessments in Relevant Animal Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in living organisms, using animal models that mimic human diseases.

To evaluate anti-tumor efficacy in a living system, human cancer cells are often implanted in immunocompromised mice, creating what is known as a xenograft model.

While specific in vivo data for this compound derivatives are limited in the reviewed literature, studies on closely related quinazolinone structures provide valuable insights. For example, a 4-hydroxyquinazoline (B93491) derivative, compound B1 , was evaluated in an HCT-15 nude mouse xenograft model. nih.gov The study found that compound B1 exhibited potent anti-proliferative activities. nih.gov Another study investigated two quinazoline (B50416) analogues, compounds 12 and 21 , in Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) bearing mice. nih.gov Compound 21 was found to enhance the mean survival time of the mice in the EAC model, while compound 12 significantly reduced tumor volume and weight in the DLA model. nih.gov These findings underscore the potential of the broader quinazolinone class as anti-cancer agents in vivo, though further studies are required to confirm the efficacy of the specific 7,8-dimethoxy derivatives.

The antibacterial potential of quinazolinone derivatives has also been an area of interest. However, studies on dimethoxy-substituted derivatives have yielded specific outcomes.

Research on a series of 6,7-dimethoxyquinazolin-4(3H)-one derivatives indicated that they possess no or negligible antimicrobial activity on their own. acs.orgnih.gov In one study, six novel quinazolinone derivatives, including 6,7-dimethoxyquinazolin-4(3H)-one compounds (QNZ 4 and QNZ 6 ), were tested against E. coli K1 and showed no intrinsic bactericidal effects. nih.gov

Interestingly, when these inactive dimethoxyquinazolinone derivatives were conjugated with silver nanoparticles, the resulting nanoconjugates exhibited enhanced antibacterial activity against several Gram-positive and Gram-negative bacteria, including Escherichia coli K1, Streptococcus pyogenes, and Klebsiella pneumoniae. nih.gov

This contrasts with other quinazolinone scaffolds. For instance, a different quinazolinone derivative, compound 2 , which does not possess the dimethoxy substitution, was identified as a lead antibacterial compound with demonstrated in vivo efficacy in a mouse peritonitis model against methicillin-resistant Staphylococcus aureus (MRSA). acs.org This highlights that while the core quinazolinone structure can be effective against bacterial infections, the specific substitution pattern, such as the 6,7-dimethoxy groups, may modulate this activity.

Animal Models for Neurodegenerative Conditions (e.g., Cerebral Ischemia in Rats)

While direct preclinical studies on this compound derivatives in animal models of neurodegenerative conditions are not extensively documented in publicly available literature, significant research has been conducted on closely related isomers, particularly 6,7-dimethoxyquinazolin-4(3H)-one derivatives. These studies provide crucial insights into the potential neuroprotective effects of this class of compounds.

A key study investigated the cerebroprotective properties of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives bearing amino acid and dipeptide fragments in a rat model of cerebral ischemia. nih.govnih.gov The animal model utilized was an irreversible right-sided occlusion of the middle cerebral artery (MCAO), a standard and widely accepted method for inducing focal cerebral ischemia that mimics the pathophysiology of stroke in humans. nih.govnih.gov

The primary endpoints for evaluating the neuroprotective efficacy of these compounds included the assessment of the area of brain necrosis and the evaluation of cognitive functions using the Y-maze test. nih.govnih.gov The Y-maze is a behavioral test that assesses spatial working memory, which is often impaired following cerebral ischemic events.

The study identified several derivatives with pronounced cerebroprotective activity. Notably, compounds designated as 3i, 3j, and 3k demonstrated significant neuroprotective effects, which were reported to be comparable to the reference drug, ethylmethylhydroxypyridine succinate. nih.gov This suggests that the 6,7-dimethoxyquinazolin-4(3H)-one scaffold is a promising starting point for the development of new agents for the treatment of neurodegenerative conditions associated with cerebral ischemia. nih.govnih.gov

The positive outcomes in the MCAO rat model for the 6,7-dimethoxy isomer highlight the therapeutic potential of the dimethoxyquinazolinone core structure in mitigating ischemic brain injury. These findings strongly support the rationale for investigating this compound and its derivatives in similar preclinical models of neurodegeneration.

Table 1: Preclinical Evaluation of 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives in a Rat Model of Cerebral Ischemia

| Compound/Treatment | Animal Model | Key Assessments | Observed Effects | Reference |

|---|---|---|---|---|

| 6,7-dimethoxyquinazolin-4(3H)-one derivatives (3i, 3j, 3k) | Irreversible right-sided middle cerebral artery occlusion (MCAO) in rats | Area of brain necrosis, Cognitive function (Y-maze test) | Pronounced cerebroprotective activity, comparable to ethylmethylhydroxypyridine succinate. | nih.govnih.gov |

| Ethylmethylhydroxypyridine succinate | Irreversible right-sided middle cerebral artery occlusion (MCAO) in rats | Area of brain necrosis, Cognitive function (Y-maze test) | Reference drug with established neuroprotective effects. | nih.gov |

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarker analysis in preclinical models is essential for understanding the mechanism of action of novel therapeutic agents and for demonstrating target engagement in vivo. For neuroprotective agents like this compound derivatives, PD biomarker analysis would typically focus on markers related to the key pathological processes in neurodegeneration, such as neuroinflammation, oxidative stress, and neuronal injury.

While specific in vivo pharmacodynamic biomarker data for this compound derivatives are limited, studies on other neuroprotective quinazolinone derivatives provide a framework for the types of biomarkers that are assessed. For instance, in a scopolamine-induced mouse model of Alzheimer's disease, the evaluation of certain quinazolinone derivatives involved the assessment of hippocampal inflammatory and antioxidant markers. nih.gov

Key inflammatory biomarkers that are often measured include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) , as well as the transcription factor Nuclear Factor-kappa B (NF-κB) , which plays a central role in the inflammatory response. nih.gov Elevated levels of these markers are hallmarks of neuroinflammation, a critical component in the progression of many neurodegenerative diseases.

In addition to inflammatory markers, biomarkers of oxidative stress are also crucial. These include the antioxidant enzyme Superoxide Dismutase (SOD) and the lipid peroxidation product Malondialdehyde (MDA) . nih.gov A decrease in SOD activity and an increase in MDA levels are indicative of heightened oxidative stress, which contributes to neuronal damage. The ability of a compound to modulate these markers would provide evidence of its antioxidant and neuroprotective effects.

Furthermore, general biomarkers of neuronal injury can be assessed in plasma and cerebrospinal fluid (CSF). These include Neurofilament Light Chain (NF-L) , Tau protein , Neuron-Specific Enolase (NSE) , and Glial Fibrillary Acidic Protein (GFAP) . nih.gov An increase in the levels of these proteins is associated with neuronal and glial cell damage.

In vitro studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives have also pointed towards potential mechanisms that can be monitored by biomarkers, such as the inhibition of acetylcholinesterase (AChE) and the reduction of β-amyloid aggregation , both of which are central to the pathology of Alzheimer's disease. nih.gov

Therefore, a comprehensive pharmacodynamic biomarker analysis for this compound derivatives in a relevant preclinical model would likely involve the quantification of a panel of these inflammatory, oxidative stress, and neuronal injury markers to elucidate their in vivo mechanism of action.

Table 2: Potential Pharmacodynamic Biomarkers for the Preclinical Evaluation of Neuroprotective Quinazolinone Derivatives

| Biomarker Category | Specific Biomarker | Relevance to Neurodegeneration | Typical Change in Disease | Potential Therapeutic Effect | Reference |

|---|---|---|---|---|---|

| Neuroinflammation | TNF-α, IL-1β, IL-6, NF-κB | Mediate inflammatory processes that lead to neuronal damage. | Increased levels | Reduction in levels | nih.gov |

| Oxidative Stress | Superoxide Dismutase (SOD) | Key antioxidant enzyme protecting against oxidative damage. | Decreased activity | Restoration of activity | nih.gov |

| Malondialdehyde (MDA) | Marker of lipid peroxidation and oxidative damage. | Increased levels | Reduction in levels | nih.gov | |

| Neuronal Injury | Neurofilament Light Chain (NF-L), Tau protein, NSE | Structural components of neurons released upon damage. | Increased levels in CSF/plasma | Reduction in levels | nih.gov |

| Glial Fibrillary Acidic Protein (GFAP) | Marker of astrocyte activation and injury. | Increased levels in CSF/plasma | Reduction in levels | nih.gov | |

| Alzheimer's Disease Pathology | Acetylcholinesterase (AChE) | Enzyme that degrades acetylcholine (B1216132), a key neurotransmitter. | Increased activity | Inhibition of activity | nih.gov |

| β-amyloid | Forms plaques that are a hallmark of Alzheimer's disease. | Increased aggregation | Reduction in aggregation | nih.gov |

Computational and in Silico Studies of 7,8 Dimethoxyquinazolin 4 3h One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule, or ligand, interacts with a protein target at the atomic level.

Molecular docking simulations have been instrumental in clarifying the binding modes of dimethoxy-substituted quinazolin-4(3H)-one derivatives with various enzymes, particularly protein kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy.

Studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives have revealed specific and potent interactions within the active sites of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). For instance, docking analyses showed that these compounds can interact with key residues in the ATP-binding site of EGFR. The quinazolinone core often forms critical hydrogen bonds, while the dimethoxy-substituted ring and other appendages engage in hydrophobic and van der Waals interactions with surrounding amino acids.

Detailed interaction analysis with EGFR identified that these derivatives can interact with the DFG (Asp-Phe-Gly) motif residue Asp855, a key interaction for inhibiting the active kinase. Furthermore, multiple pi-alkyl interactions were observed with residues such as Leu718, Lys745, Ala743, Leu788, and Leu844, with an additional pi-sigma interaction noted with Val726. These extensive interactions contribute to the stable binding and potent inhibition of the enzyme.

While specific docking studies on 7,8-dimethoxy derivatives against acetylcholinesterase are less prevalent, research on the broader class of thioxoquinazoline derivatives has shown favorable interactions within the active site of human butyrylcholinesterase, a related enzyme. These studies identified arene-arene interactions with the Phe329 residue as a key feature of binding, suggesting a potential mechanism for cholinesterase inhibition by the quinazolinone scaffold. nih.gov

Table 1: Summary of Molecular Docking Interactions with Kinase Targets

| Target Enzyme | Interacting Residues | Type of Interaction |

|---|---|---|

| EGFR | Asp855 | Hydrogen Bond |

| Leu718, Lys745, Ala743, Leu788, Leu844 | Pi-Alkyl | |

| Val726 | Pi-Sigma | |

| CDK2 | (Not specified) | ATP Non-competitive Binding |

| HER2 | (Not specified) | ATP Competitive/Non-competitive |

Computational studies can distinguish between ligands that bind to the primary, or orthosteric, site and those that bind to a secondary, or allosteric, site. quora.com Orthosteric inhibitors typically compete with the natural substrate (like ATP in kinases), whereas allosteric modulators bind elsewhere, causing a conformational change that affects the enzyme's activity. quora.comimrpress.comnih.gov

Molecular docking studies of 6,7-dimethoxyquinazolin-4(3H)-one derivatives have demonstrated a remarkable versatility in their binding mechanisms depending on the specific kinase target.

Orthosteric Binding: Against EGFR, these compounds were identified as ATP competitive type-I inhibitors. This indicates they bind directly within the ATP-binding pocket, physically blocking ATP from binding and thus inhibiting kinase activity.

Allosteric Binding: In contrast, when interacting with CDK2, the same derivatives were revealed to be ATP non-competitive type-II inhibitors. This mode of inhibition implies that they bind to an allosteric site adjacent to the ATP pocket, which is typically accessible when the kinase is in an inactive conformation. Similarly, against HER2, one derivative acted as an ATP non-competitive type-II inhibitor, while another acted as a competitive type-I inhibitor, showcasing the subtle structural changes that can dictate the binding mode.

This ability to target both orthosteric and allosteric sites highlights the therapeutic potential of this chemical scaffold, as allosteric inhibitors can offer greater selectivity and novel mechanisms of action compared to traditional ATP-competitive drugs. imrpress.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building robust statistical models, QSAR can predict the activity of novel molecules and guide the design of more potent derivatives. nih.govresearchgate.net

For quinazolin-4(3H)-one analogs targeting EGFR, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govunar.ac.idunar.ac.id These models are built by aligning a series of compounds and calculating their steric, electrostatic, and other physicochemical fields. The resulting models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For example, a CoMSIA model for EGFR inhibitors might generate contour maps indicating:

Green Contours: Regions where bulky, sterically favorable groups increase activity.

Yellow Contours: Areas where bulky groups decrease activity.

Blue Contours: Locations where electropositive groups are favored.

Red Contours: Regions where electronegative groups enhance activity.

By interpreting these maps, medicinal chemists can rationally design new derivatives with optimized substitutions to improve their inhibitory potency against the target enzyme. nih.govunar.ac.idunar.ac.id Robust 3D-QSAR models for quinazolin-4(3H)-one analogs have shown good statistical significance and predictive power, making them a valuable tool in the iterative process of lead optimization. nih.govresearchgate.netunar.ac.idunar.ac.id

Table 2: Representative Statistical Parameters for 3D-QSAR Models of Quinazolin-4(3H)-one Analogs

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R² pred (Predictive R²) |

|---|---|---|---|

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA | 0.895 | 0.599 | 0.681 |

Data derived from studies on EGFR inhibitors. unar.ac.id

In Silico Assessment of Drug-Likeness and Predicted ADME Properties

Before committing to costly synthesis and biological testing, it is crucial to assess whether a compound has favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their general "drug-likeness."

For 6,7-dimethoxyquinazolin-4(3H)-one derivatives, in silico drug-likeness and ADME predictions have been very promising. Studies have shown that these compounds possess better predicted ADME values than lapatinib (B449), an established kinase inhibitor drug. These computational assessments often involve evaluating a molecule's compliance with guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Online tools such as SwissADME and preADMET are commonly used to calculate a range of crucial pharmacokinetic parameters. sciepub.com These predictions help to identify potential liabilities, such as poor gastrointestinal absorption, low blood-brain barrier penetration, or inhibition of key metabolic enzymes, early in the drug discovery process. sciepub.comnih.gov For quinazolinone derivatives, these in silico screens have consistently suggested favorable drug-like characteristics, supporting their further development as therapeutic agents. biorxiv.org

Table 3: Commonly Predicted In Silico ADME and Drug-Likeness Parameters

| Property | Description | Desired Range for Oral Drugs |

|---|---|---|

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| LogP | A measure of lipophilicity. | < 5 |

| H-bond Donors | Number of O-H and N-H bonds. | < 5 |

| H-bond Acceptors | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | A predictor of drug transport properties. | < 140 Ų |

| GI Absorption | Prediction of absorption from the gut. | High |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Yes/No (depending on target) |

| CYP Inhibition | Prediction of inhibition of cytochrome P450 enzymes. | No |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structure Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be critical for determining the precise structure of 7,8-Dimethoxyquinazolin-4(3H)-one. ¹H NMR would reveal the number and electronic environment of hydrogen atoms, including characteristic signals for the aromatic protons and the methoxy (B1213986) groups. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a quinazolinone derivative, characteristic absorption bands would be expected for the C=O (carbonyl) and N-H groups of the quinazolinone ring, as well as C-O stretches from the methoxy groups and C=C and C=N stretching vibrations from the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound.

While specific data for this compound is not available, research on analogous compounds such as 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one reports characteristic IR absorption bands at 1684 cm⁻¹ (C=O) and a molecular ion peak (M+) in the mass spectrum, confirming its molecular weight.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are vital for separating components of a mixture, which is crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying compounds. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound under specific conditions would be a key parameter for its identification and quantification. The purity of the compound would be assessed by the presence of a single major peak in the chromatogram.

Development of such methods is a standard practice in the synthesis and analysis of quinazolinone derivatives to ensure the quality and integrity of the compounds used in further research.

Future Perspectives and Emerging Research Directions for 7,8 Dimethoxyquinazolin 4 3h One

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 7,8-dimethoxyquinazolin-4(3H)-one and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid toxic reagents, and improve efficiency. researchgate.nettoho-u.ac.jp Research is moving away from conventional methods that often require harsh conditions and hazardous solvents.

Emerging strategies that could be applied to this specific quinazolinone include:

Microwave-Assisted Synthesis : This technique has been successfully used for the one-pot, one-step synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester, offering an efficient alternative to traditional methods. researchgate.nettandfonline.com

Deep Eutectic Solvents (DES) : Utilizing solvents like a choline (B1196258) chloride:urea mixture has proven effective for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.nettandfonline.comtandfonline.com This approach provides a more environmentally benign reaction medium.

Catalytic Methods : The use of catalysts is a cornerstone of green synthesis. researchgate.net For quinazolinone synthesis, this includes copper-catalyzed reactions that proceed in sustainable solvents like anisole (B1667542) organic-chemistry.org and the use of water-soluble palladium catalysts in multi-component reactions, which can reduce reaction steps and eliminate the need for toxic oxidants. toho-u.ac.jp

Electrochemical Synthesis : A metal- and catalyst-free electrochemical approach has been developed for preparing quinazolinones, featuring convenient operation, low cost, and environmental friendliness. researchgate.net

A synthetic procedure for a closely related analog, 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one, has been detailed, starting from 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide and reacting it with formic acid. nih.govsemanticscholar.org This provides a direct template that can be adapted for the synthesis of this compound and its derivatives.

Identification of New Biological Targets and Disease Indications

While the full biological profile of this compound is still under investigation, research on the broader quinazolinone family suggests a multitude of potential applications. The diverse pharmacological activities are often linked to the substitution patterns on the quinazolinone ring system. mdpi.com Future research will likely focus on screening this compound and its analogs against a range of novel biological targets.

Potential therapeutic areas and targets for exploration include:

Oncology : Quinazolinone derivatives have shown significant promise as anticancer agents. researchgate.net Specific targets include:

Wnt/β-catenin Signaling Pathway : Novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed to disrupt the β-catenin/TCF4 protein-protein interaction, a key step in the progression of certain cancers like colorectal and hepatocellular carcinoma. nih.govsemanticscholar.org

Tyrosine Kinases : This class of compounds is well-known for tyrosine kinase inhibition. nih.gov Analogs have been developed as inhibitors of EGFR, HER2, and VEGFR2, which are crucial in tumor growth and angiogenesis. nih.govtbzmed.ac.ir The c-Met signaling pathway is another important target in cancer development that has been successfully inhibited by related quinoline (B57606) structures. nih.gov

PARP1 and BRD4 : Dual-target inhibitors based on a quinazolin-4(3H)-one scaffold have been developed for breast cancer therapy, reflecting a synthetic lethality strategy. nih.gov

USP7 : Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7), an emerging target for cancer therapy due to its role in the p53-MDM2 pathway. nih.gov

Infectious Diseases : The quinazolinone core is a promising scaffold for developing new antimicrobial agents to combat drug resistance. nih.govnih.gov Derivatives have demonstrated potent activity against various bacterial and fungal strains. nih.govmdpi.com

Neurological Disorders : The lipophilicity of quinazolinones allows them to penetrate the blood-brain barrier, making them suitable for targeting central nervous system diseases. mdpi.com Novel derivatives have been evaluated for anticonvulsant activity. mdpi.com

Application of Advanced Computational Chemistry for Rational Drug Design

Computational chemistry is an indispensable tool for accelerating drug discovery by providing insights into molecular interactions at an atomic level. openmedicinalchemistryjournal.comresearchgate.net For this compound, these methods can guide the design of new analogs with enhanced potency and selectivity. emanresearch.orgnih.gov

Key computational approaches include:

Molecular Docking : This technique predicts how a ligand, such as a this compound derivative, binds to the active site of a target protein. openmedicinalchemistryjournal.com Docking studies have been used to predict the binding modes of quinazolinone derivatives with targets like β-catenin semanticscholar.org and the deubiquitinase USP7. nih.gov

Virtual Screening : Large libraries of virtual compounds based on the this compound scaffold can be computationally screened against known biological targets to identify promising hits for synthesis and testing. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org This allows for the prediction of activity for newly designed molecules and helps optimize lead compounds.

De Novo Design : Algorithms can construct novel molecular structures from scratch that are predicted to have high affinity and specificity for a target's binding site. openmedicinalchemistryjournal.comnih.gov

These computational tools, often used in synergy, allow researchers to prioritize the synthesis of compounds most likely to succeed, saving time and resources in the drug development pipeline. researchgate.net

Development of Selective and Potent Analogs with Improved Biological Profiles

A primary goal in medicinal chemistry is the iterative optimization of a lead compound to enhance its desired biological effects while minimizing off-target activity. Future research on this compound will undoubtedly involve the synthesis and evaluation of a wide range of analogs. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, are central to this process. mdpi.com

Research into related quinazolinone and quinoline structures provides a roadmap for this development:

Substitution at C-7 : The C-7 position has been a key point for modification. In a series of 4,7-disubstituted 8-methoxyquinazolines, various groups were attached at C-7, leading to the identification of a potent inhibitor of the β-catenin/TCF4 signaling pathway. semanticscholar.org

Substitution at C-4 : The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in cancer therapy. tbzmed.ac.ir Modifying the aniline (B41778) group and other C-4 substituents can significantly impact potency and target selectivity.

Fusion with other Heterocycles : The fusion of the quinazolinone ring with other heterocyclic systems can lead to novel compounds with unique biological profiles. mdpi.com

Kinase Selectivity : For kinase inhibitors, achieving selectivity is critical to reduce side effects. Structure-guided design has been used to develop highly selective inhibitors for specific kinase subfamilies, such as MST3/4 over MST1/2, by optimizing interactions within the ATP-binding site. dntb.gov.uaresearchgate.net

The development of such analogs aims to create compounds with improved potency, selectivity, and pharmacokinetic properties, making them more viable as drug candidates.

Integration with High-Throughput Screening and Phenotypic Drug Discovery Platforms

Modern drug discovery increasingly relies on large-scale screening methodologies to identify new lead compounds and uncover novel biological functions. nih.gov